molecular formula C7H5BrClF2N B13491215 5-Bromo-2-chloro-3-(difluoromethyl)aniline

5-Bromo-2-chloro-3-(difluoromethyl)aniline

Cat. No.: B13491215
M. Wt: 256.47 g/mol
InChI Key: GMLXMNDQNREGJM-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H5BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(difluoromethyl)aniline typically involves multi-step organic reactions. One common method is the halogenation of aniline derivatives. For instance, starting with 3-(difluoromethyl)aniline, bromination and chlorination can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-(difluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-chloro-3-(difluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of halogenated aniline derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(difluoromethyl)aniline depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine, chlorine, and difluoromethyl groups. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in different reactions .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-(difluoromethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

5-bromo-2-chloro-3-(difluoromethyl)aniline

InChI

InChI=1S/C7H5BrClF2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2

InChI Key

GMLXMNDQNREGJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)N)Br

Origin of Product

United States

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